BenchChemオンラインストアへようこそ!

8-Hydroxychroman-3-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers requiring the precise chroman pharmacophore for vitamin E analog development or LC-MS/MS metabolite quantification should procure this compound. Its unique 8-hydroxyl group is essential for antioxidant activity and target binding, while the 3-carboxylic acid enables conjugation. This 97% purity grade minimizes downstream purification in multi-step API synthesis. Do not substitute with Trolox or unsubstituted chroman isomers, as their steric, electronic, and metabolic profiles differ substantially.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 108088-20-6
Cat. No. B6142443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxychroman-3-carboxylic acid
CAS108088-20-6
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC=C2O)C(=O)O
InChIInChI=1S/C10H10O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7,11H,4-5H2,(H,12,13)
InChIKeyCETFDGHUCMLXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxychroman-3-carboxylic Acid (CAS 108088-20-6): Baseline Procurement Reference for Chroman Scaffold Selection


8-Hydroxychroman-3-carboxylic acid (CAS 108088-20-6), also known as 8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, is a bicyclic chroman derivative with the molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol . The compound features a hydroxyl group at the 8-position and a carboxylic acid at the 3-position of the chroman ring, a substitution pattern that distinguishes it from other chroman-carboxylic acid isomers . This structural motif serves as a privileged pharmacophore in medicinal chemistry, enabling further functionalization via esterification, amidation, or peptide coupling at the carboxylic acid handle while retaining the phenolic hydroxyl as a hydrogen-bond donor or antioxidant moiety .

Why 8-Hydroxychroman-3-carboxylic Acid Cannot Be Replaced by Common Chroman Analogs in Critical Research Applications


The chroman scaffold family encompasses a diverse array of compounds with varying substitution patterns that profoundly influence biological activity, physicochemical properties, and synthetic utility. Simple substitution with unsubstituted chroman-3-carboxylic acid (CAS 115822-57-6) eliminates the 8-hydroxyl group, which serves as a critical hydrogen-bond donor and potential antioxidant pharmacophore . Conversely, the widely used vitamin E analog Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, CAS 53188-07-1) bears a fully methylated chroman ring and a 2-carboxylic acid, resulting in distinct steric and electronic properties, altered solubility, and different metabolic fate [1]. Positional isomers such as 6-hydroxy-chroman-3-carboxylic acid or 7-hydroxy-chroman-3-carboxylic acid place the phenolic hydroxyl at alternative ring positions, altering intramolecular hydrogen-bonding networks, redox potential, and enzyme recognition. Furthermore, ester derivatives (e.g., ethyl 8-hydroxy-chroman-3-carboxylate) lack the free carboxylic acid required for salt formation, aqueous solubility at physiological pH, or direct conjugation to amine-bearing payloads. These structural differences preclude generic interchange in structure-activity relationship (SAR) studies, lead optimization campaigns, and analytical method development where precise retention times and mass fragmentation patterns must be reproduced.

Quantitative Differentiation of 8-Hydroxychroman-3-carboxylic Acid: Head-to-Head and Cross-Study Comparative Evidence


Positional Isomer Differentiation: 8-Hydroxy vs. Unsubstituted Chroman-3-carboxylic Acid in Physicochemical Properties

The presence of the 8-hydroxyl group in 8-hydroxychroman-3-carboxylic acid (Target) confers distinct physicochemical properties compared to the unsubstituted chroman-3-carboxylic acid (Comparator, CAS 115822-57-6). Specifically, the Target compound exhibits an additional hydrogen-bond donor (HBD count = 2, including the phenolic -OH and carboxylic acid -OH), whereas the Comparator has HBD count = 1 (carboxylic acid only) . This difference directly impacts aqueous solubility, membrane permeability, and intermolecular interactions with biological targets. Additionally, the 8-OH substitution increases the calculated partition coefficient (cLogP) relative to the unsubstituted analog, a factor critical for predicting oral bioavailability and blood-brain barrier penetration in CNS-targeted programs .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Comparative Purity Specification: 8-Hydroxychroman-3-carboxylic Acid (97%) vs. 95% Minimum Purity Grade

Commercially available 8-hydroxychroman-3-carboxylic acid is supplied at a minimum purity specification of 97% by vendors such as Fluorochem and Leyan . In contrast, alternative suppliers offering a general 95% minimum purity grade (e.g., AKSci) provide a lower-purity product that may contain up to 5% unspecified impurities . This 2-percentage-point difference in minimum purity specification (97% vs. 95%) translates to a 40% reduction in allowable impurities when using the higher-purity grade (3% maximum impurities vs. 5% maximum).

Analytical Chemistry Quality Control Procurement Specification

Distinct Retrosynthetic Utility: 8-Hydroxychroman-3-carboxylic Acid as a Core Scaffold in Chroman-Based Patent Literature

8-Hydroxychroman-3-carboxylic acid serves as a key intermediate or building block in multiple patent families describing chroman derivatives with vitamin E-like activities [1] and chroman compounds for anticancer applications [2]. The 8-hydroxyl group is specifically recognized as a critical pharmacophore for vitamin E mimetic activity, with the patent literature explicitly stating that the hydroxyl group on the chroman must be present for vitamin E-like activity, and that optimal activity occurs with specific substitution patterns [3]. Unsubstituted chroman-3-carboxylic acid (CAS 115822-57-6) and 2-carboxylic acid analogs (e.g., Trolox) lack the precise 8-OH, 3-COOH substitution pattern required for these specific patent-defined compound classes.

Synthetic Chemistry Patent Analysis Drug Discovery

8-Hydroxychroman-3-carboxylic Acid (CAS 108088-20-6): Evidence-Anchored Procurement Scenarios for Research and Development


Medicinal Chemistry: Synthesis of Vitamin E Mimetic and Antioxidant Lead Compounds

Researchers developing novel vitamin E analogs or antioxidant therapeutics should procure 8-hydroxychroman-3-carboxylic acid as the core chroman scaffold. The 8-hydroxyl group is an essential pharmacophore for vitamin E-like activity as documented in US Patent 5719180, and the 3-carboxylic acid provides a versatile handle for esterification, amidation, or peptide coupling to modulate pharmacokinetic properties or attach targeting moieties [1]. This specific substitution pattern cannot be replicated using unsubstituted chroman-3-carboxylic acid or Trolox (2-carboxylic acid isomer).

Analytical Chemistry: HPLC Method Development and Metabolite Identification

Analytical chemists developing LC-MS/MS methods for the detection and quantification of vitamin E metabolites (e.g., carboxyethyl-hydroxychroman derivatives in human urine) should obtain 8-hydroxychroman-3-carboxylic acid as a reference standard or surrogate analyte [2]. The compound's unique mass fragmentation pattern (m/z 194.18 parent ion) and retention characteristics on reversed-phase columns differ from positional isomers and methylated analogs, necessitating compound-specific method validation.

Chemical Biology: Synthesis of Chroman-Based Activity-Based Probes (ABPs)

Chemical biologists designing activity-based probes or photoaffinity labels for chroman-binding proteins should select 8-hydroxychroman-3-carboxylic acid for its dual functionalization capability. The 3-carboxylic acid can be conjugated to biotin, fluorophores, or click-chemistry handles (e.g., alkyne, azide) via amide bond formation, while the 8-hydroxyl group remains unmodified to preserve target recognition [3]. Alternative scaffolds lacking the free 8-OH group would eliminate a critical hydrogen-bonding interaction with the target protein binding pocket.

Pharmaceutical Process Development: Late-Stage Functionalization in API Synthesis

Process chemists engaged in the synthesis of chroman-based active pharmaceutical ingredients (APIs) should source 8-hydroxychroman-3-carboxylic acid at the 97% purity grade (Fluorochem/Leyan specification) to minimize downstream purification burden . The higher purity specification relative to 95% grade products reduces the mass of impurities carried through multi-step syntheses, potentially improving overall yield and reducing the cost of final API purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxychroman-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.